9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid
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Overview
Description
Preparation Methods
The synthesis of 9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid involves the reaction of 9-amino-5H-benzo[a]phenoxazin-5-iminium acetate with perchloric acid. The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid has several scientific research applications. It is widely used in chemistry for its staining properties, particularly in the staining of Nissl substances in nerve cells . In biology, it is used for bulk staining of nerve tissue, making it valuable for neurological studies. In medicine, it may be used in diagnostic procedures involving nerve tissue staining.
Mechanism of Action
The mechanism of action of 9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid involves its interaction with Nissl substances in nerve cells. The compound binds to these substances, allowing for their visualization under a microscope. The molecular targets include ribosomal RNA and other components of the rough endoplasmic reticulum. The pathways involved in this staining process are primarily related to the binding affinity of the compound to the target molecules .
Comparison with Similar Compounds
Similar compounds to 9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid include other benzo[a]phenoxazine derivatives such as Nile Blue derivatives and benzo[a]phenoxazinium chlorides . These compounds share similar staining properties and applications but may differ in their specific chemical structures and staining efficiencies. The uniqueness of this compound lies in its specific interaction with Nissl substances and its suitability for use as a laser dye .
Properties
Molecular Formula |
C16H12ClN3O5 |
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Molecular Weight |
361.73 g/mol |
IUPAC Name |
9-iminobenzo[a]phenoxazin-5-amine;perchloric acid |
InChI |
InChI=1S/C16H11N3O.ClHO4/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13;2-1(3,4)5/h1-8,17H,18H2;(H,2,3,4,5) |
InChI Key |
YZUJISGZMSLVAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2N=C4C=CC(=N)C=C4O3)N.OCl(=O)(=O)=O |
Origin of Product |
United States |
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